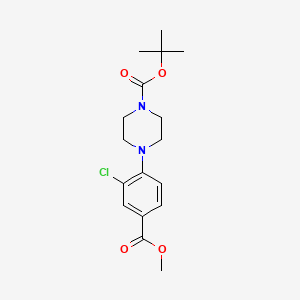
beta-Alanine, N-(3-phenoxybenzoyl)-
Overview
Description
Beta-Alanine, N-(3-phenoxybenzoyl)-: is an organic compound with the chemical formula C16H15NO4 . It is a white solid that is stable at room temperature and has good solubility properties . This compound is commonly used as an intermediate in the pharmaceutical industry for the synthesis of various drugs and other organic compounds .
Preparation Methods
The preparation of Beta-Alanine, N-(3-phenoxybenzoyl)- typically involves organic synthesis techniques. The specific synthetic routes and reaction conditions can be designed and optimized based on the research requirements . Industrial production methods often involve the use of advanced organic synthesis technologies to ensure high yield and purity .
Chemical Reactions Analysis
Beta-Alanine, N-(3-phenoxybenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Beta-Alanine, N-(3-phenoxybenzoyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting inflammation and other conditions
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Beta-Alanine, N-(3-phenoxybenzoyl)- involves its interaction with specific molecular targets and pathways. For example, it may act on inflammation-related pathways and proteins, thereby exerting anti-inflammatory effects . The compound may also interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Beta-Alanine, N-(3-phenoxybenzoyl)- can be compared with other similar compounds, such as:
Beta-Alanine: A naturally occurring beta amino acid with the chemical formula C3H7NO2.
N-(3-phenoxybenzoyl)-glycine: Another compound with a similar structure but different functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
3-[(3-phenoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)9-10-17-16(20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMHSMSFWDBLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)







